Cas no 833485-70-4 (Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-)
833485-70-4 structure
Product Name:Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-
CAS No:833485-70-4
MF:C29H18O2
MW:398.452027797699
CID:672195
PubChem ID:12189507
Update Time:2025-04-19
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- Chemical and Physical Properties
Names and Identifiers
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- Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-
- naphthalen-2-yl-(1-phenylbenzo[e][1]benzofuran-2-yl)methanone
- DTXSID80479775
- 833485-70-4
-
- Inchi: 1S/C29H18O2/c30-28(23-15-14-19-8-4-5-12-22(19)18-23)29-26(21-10-2-1-3-11-21)27-24-13-7-6-9-20(24)16-17-25(27)31-29/h1-18H
- InChI Key: UANUGFFIGKZQIU-UHFFFAOYSA-N
- SMILES: O1C(C(C2C=CC3C=CC=CC=3C=2)=O)=C(C2C=CC=CC=2)C2=C1C=CC1C=CC=CC2=1
Computed Properties
- Exact Mass: 398.130679813g/mol
- Monoisotopic Mass: 398.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 31
- Rotatable Bond Count: 3
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.1
- Topological Polar Surface Area: 30.2Ų
Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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